3',5'-Cyclic IMP

Vascular pharmacology Hypoxia signaling Soluble guanylyl cyclase

3',5'-Cyclic IMP (cIMP, cyclic inosine 3',5'-monophosphate) is a 3',5'-cyclic purine nucleotide with hypoxanthine as the nucleobase, belonging to the non-canonical cyclic nucleotide family alongside cCMP and cUMP. Chemically, it differs from the canonical second messenger cGMP solely by the absence of the 2'-amino group on the purine ring.

Molecular Formula C10H11N4O7P
Molecular Weight 330.19 g/mol
CAS No. 3545-76-4
Cat. No. B13423530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Cyclic IMP
CAS3545-76-4
Molecular FormulaC10H11N4O7P
Molecular Weight330.19 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)O
InChIInChI=1S/C10H11N4O7P/c15-6-7-4(1-19-22(17,18)21-7)20-10(6)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16)/t4-,6-,7-,10-/m1/s1
InChIKeyDMJWGQPYNRPLGA-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',5'-Cyclic IMP (CAS 3545-76-4): A Non-Canonical Cyclic Nucleotide with Hypoxia-Selective Signaling Properties


3',5'-Cyclic IMP (cIMP, cyclic inosine 3',5'-monophosphate) is a 3',5'-cyclic purine nucleotide with hypoxanthine as the nucleobase, belonging to the non-canonical cyclic nucleotide family alongside cCMP and cUMP [1]. Chemically, it differs from the canonical second messenger cGMP solely by the absence of the 2'-amino group on the purine ring [2]. cIMP is synthesized by soluble guanylyl cyclase (sGC) using inosine 5'-triphosphate (ITP) as substrate, with production markedly augmented under hypoxic conditions [3]. It functions as a putative second messenger mediating vasoconstriction—a functional effect opposite to cGMP-mediated vasodilation—and is degraded primarily by phosphodiesterases PDE1 and PDE5 in vascular tissue [4].

Why 3',5'-Cyclic IMP Cannot Be Substituted by Canonical Cyclic Nucleotides in Experimental Protocols


Despite the seemingly minor structural difference—a single missing 2'-amino group relative to cGMP—3',5'-cyclic IMP exhibits profoundly divergent biochemical behavior that precludes interchangeable use in experimental systems [1]. cIMP activates cGMP-dependent protein kinase Iα (PKGIα) with >100-fold lower affinity than cGMP, fails to activate photoreceptor cyclic nucleotide-gated channels at physiologically relevant concentrations (K0.5 ~1.2 mM vs 24 μM for cGMP), and mediates vasoconstriction rather than vasodilation in vascular preparations [2][3]. Moreover, cIMP displays distinct PDE substrate and inhibitor profiles: it binds exclusively to the catalytic site of certain PDEs where cAMP fails to bind, and its hydrolysis is regulated by PDE1 and PDE5 in a tissue-specific manner [4][5]. These quantitative differences mean that substituting cGMP or cAMP for cIMP in hypoxia-signaling, PDE profiling, or vascular reactivity studies will yield qualitatively different—and potentially misleading—results.

3',5'-Cyclic IMP: Quantitative Differentiation Evidence Against Closest Analogs


Hypoxia-Induced Biased sGC Product: cIMP Mediates Vasoconstriction While cGMP Mediates Vasodilation

In isolated porcine coronary arteries, hypoxia (pO2: 25–30 mmHg) selectively elevated cIMP levels without increasing cGMP levels. This hypoxia-augmented cIMP production was blocked by the sGC inhibitor ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), and exogenous cIMP mimicked the hypoxic augmentation of contraction in endothelium-denuded arteries [1]. In contrast, cGMP, the canonical sGC product, mediates vasodilation. The functional dichotomy is quantitative: hypoxia augmented cIMP production and contraction, while cGMP levels remained unchanged under the same conditions. ROCK (Rho kinase) activity was stimulated by cIMP in a concentration-dependent fashion, as measured by increased phosphorylation of myosin phosphatase target subunit 1 (MYPT1) at Thr853 [2].

Vascular pharmacology Hypoxia signaling Soluble guanylyl cyclase

PKGIα Activation Affinity: cIMP Is >100-Fold Less Potent Than cGMP

The loss of the 2'-amino group from the purine base in cIMP (relative to cGMP) results in a reduction of affinity for cGMP-dependent protein kinase Iα (PKGIα) by more than two orders of magnitude [1]. In head-to-head kinase activation assays, PKGIα was activated with the potency order cGMP > cIMP ~ cAMP, and the efficacy order cGMP > cIMP > cAMP [2]. For PKA isoform RIα, cIMP logEC50 = -5.9 (EC50 ~1.26 μM) versus cAMP logEC50 = -7.1 (EC50 ~79 nM), making cIMP approximately 16-fold less potent than cAMP at this PKA isoform; however, cIMP exhibited the highest efficacy (Emax = 1.09) among all cyclic nucleotides tested at RIα [3].

Protein kinase G Cyclic nucleotide signaling Effector activation

Competitive PDE Inhibition: cIMP Ki = 2.3 μM vs cGMP Ki = 0.51 μM for cAMP Phosphodiesterase

In a comparative study using partially purified cAMP phosphodiesterase (PDE) from cat heart, cIMP and cGMP were the most potent inhibitors among a panel of cyclic nucleotides. cGMP exhibited an I50 of 1 μM and a competitive inhibition Ki of 0.51 μM, while cIMP showed an I50 of 2 μM and a Ki of 2.3 μM—approximately 4.5-fold weaker inhibition than cGMP [1]. In a separate study using frog erythrocyte PDE, cIMP competitively inhibited cAMP hydrolysis with a Ki of 2 × 10^−5 M, compared to a Ki of 3 × 10^−6 M for cGMP, representing approximately 6.7-fold weaker inhibition [2]. cIMP also inhibited cGMP hydrolysis in an equimolar fashion in brain homogenate PDE assays, whereas cCMP, cUMP, and cTMP had no effect even at 10-fold excess [3].

Phosphodiesterase Enzyme inhibition Cyclic nucleotide metabolism

Photoreceptor Cyclic Nucleotide-Gated Channel: cIMP K0.5 = 1.2 mM vs cGMP K0.5 = 24 μM (~50-Fold Selectivity Gap)

In patch-clamp recordings from photoreceptor outer segment membranes, cIMP required a ~50-fold higher concentration (K0.5 ≈ 1.2 mM) than cGMP (K0.5 = 24 μM) to half-maximally activate cyclic nucleotide-gated sodium currents [1]. As a partial agonist, cIMP activated approximately 80% of the maximal current produced by cGMP at 200 μM, compared to 90% for 6-SH-cGMP and only 25% for cAMP. 5'-GMP, 2-aminopurine riboside 3',5'-monophosphate, and 2'-deoxy-cGMP produced no detectable current at all [1]. All nucleotide responses displayed cooperativity (Hill coefficient ~2.3 for cGMP) and were rapidly reversible.

Ion channel Photoreceptor Cyclic nucleotide-gated channel

PDE Binding Site Selectivity: cIMP Binds Exclusively to the Catalytic Site, Unlike cAMP Which Binds Neither Site

The cGMP-specific phosphodiesterase from Dictyostelium discoideum possesses two distinct cGMP-binding sites: a catalytic site and an allosteric activator site. cIMP binds only to the catalytic site, whereas 8-bromoguanosine 3',5'-monophosphate (8-Br-cGMP) preferentially binds to the activator site, and cAMP does not bind to either site [1]. Using [3H]cIMP as substrate, the hydrolysis rate was linear with time for both non-activated and pre-activated enzyme, indicating rapid steady-state attainment at the catalytic site (<5 s). Activation by 8-Br-cGMP reduced the Km for cIMP hydrolysis without altering Vmax, and the on-rate of activation (k1) was 3 × 10^5 M^−1s^−1 for 8-Br-cGMP and 1.4 × 10^5 M^−1s^−1 for cGMP [2].

Phosphodiesterase Allosteric regulation Dictyostelium

3',5'-Cyclic IMP: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Hypoxic Vasospasm & Cardiovascular Disease Modeling

cIMP is the validated second messenger for hypoxia-induced coronary vasoconstriction. In isolated porcine coronary artery preparations, hypoxia (pO2 25–30 mmHg) selectively elevates cIMP—but not cGMP—levels, and this elevation is blocked by the sGC inhibitor ODQ [1]. Exogenous cIMP mimics hypoxic augmentation of contraction, acting via ROCK-dependent phosphorylation of MYPT1 at Thr853 [2]. PDE1 and PDE5 inhibition further elevates cIMP levels and enhances hypoxic constriction, confirming these PDEs as the primary cIMP degradative pathways [3]. This makes cIMP essential for preclinical cardiovascular models studying sleep apnea-associated vasospasm, coronary artery spasm, and hydrogen sulfide (H2S)-mediated vascular contraction via the cystathionine γ-lyase pathway [4].

Phosphodiesterase Substrate Selectivity Profiling & Inhibitor Screening

With the exception of PDE4B and PDE8A, all major PDE isoforms tested (PDE1A3, 1B, 2A, 3A, 3B, 5A, 6AB, 7A1, 9A, 11A1) hydrolyze cIMP effectively [1]. In vascular tissue, PDE1 and PDE5 are the dominant cIMP-hydrolyzing isozymes, as demonstrated by selective pharmacological inhibition studies [2]. cIMP can therefore serve as a differential substrate probe: PDE isoforms that hydrolyze cIMP but not cAMP or cGMP can be identified, and compounds that selectively block cIMP hydrolysis without affecting cGMP/cAMP turnover can be screened. Commercially available fluorescent MANT-cIMP analogs (λexc 350 nm, λem 441 nm) enable real-time fluorescence-based PDE activity assays [3].

Cyclic Nucleotide-Gated (CNG) Channel Structure-Activity Relationship Studies

cIMP occupies a quantitative middle ground in CNG channel activation between the high-affinity agonist cGMP (K0.5 = 24 μM) and the very weak agonist cAMP (K0.5 >1.5 mM), with a K0.5 of approximately 1.2 mM and partial agonist efficacy of ~80% of the maximal cGMP response [1]. This graded affinity profile—spanning nearly three orders of magnitude across cGMP, cIMP, and cAMP—provides an experimental system to quantify the energetic contribution of the purine 2'-amino group to ligand-receptor binding. cIMP is the only commercially available cyclic nucleotide that fills this affinity gap, making it indispensable for thermodynamic mutant cycle analysis of CNG channel pore-lining residues.

PDE Allosteric Mechanism Dissection Using Catalytic-Site-Specific Substrate

The D. discoideum cGMP-specific PDE, which possesses both catalytic and allosteric activator cGMP-binding sites, differentially binds cIMP (catalytic site only), cAMP (neither site), and cGMP (both sites) [1]. Using [3H]cIMP as the substrate and 8-Br-cGMP as the allosteric activator, researchers can isolate catalytic turnover kinetics from allosteric regulation. The hydrolysis of [3H]cIMP is linear with time within 5 s, enabling precise initial-rate measurements, and activation by 8-Br-cGMP reduces Km without affecting Vmax—a mechanistic signature of K-type allosteric activation that can only be cleanly demonstrated using a catalytic-site-exclusive substrate like cIMP [2].

Quote Request

Request a Quote for 3',5'-Cyclic IMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.